dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride
Description
Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride is a synthetic organic compound featuring a pyrazole core substituted at the 4-position with a methylene-linked dimethylamine group, stabilized as a dihydrochloride salt. Pyrazole derivatives are widely studied in medicinal and agrochemical research due to their versatile binding properties and metabolic stability. The dihydrochloride form enhances aqueous solubility, facilitating its use in biological assays and formulation development.
Properties
Molecular Formula |
C6H13Cl2N3 |
|---|---|
Molecular Weight |
198.09 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1H-pyrazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9(2)5-6-3-7-8-4-6;;/h3-4H,5H2,1-2H3,(H,7,8);2*1H |
InChI Key |
HAGOSUXEJOTULG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNN=C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Functionalization
While direct literature on dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride is scarce, closely related pyrazole derivatives have been synthesized through the following approaches:
Condensation of hydrazines with β-dicarbonyl compounds or their equivalents : This classical method forms the pyrazole ring by reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under reflux conditions in ethanol or other solvents. Subsequent functionalization at the 4-position is achieved by selective substitution or reductive amination.
Substitution reactions on preformed pyrazole rings : For example, 4-halopyrazoles can undergo nucleophilic substitution with dimethylamine or its precursors to introduce the methylamine group.
Reduction of nitrile or imine intermediates : Some methods involve the reduction of 4-cyanopyrazole derivatives with reducing agents such as sodium borohydride or catalytic hydrogenation to yield the corresponding aminomethyl derivatives.
Salt Formation: Dihydrochloride Preparation
The free base dimethyl[(1H-pyrazol-4-yl)methyl]amine is typically converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as 1,4-dioxane or methanol. For example:
- Dissolve the free amine in methanol.
- Add an equimolar or excess amount of hydrochloric acid (4 M HCl in 1,4-dioxane is common).
- Stir at room temperature overnight.
- Isolate the precipitated dihydrochloride salt by filtration and drying.
This process enhances the compound’s stability, crystallinity, and ease of handling.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Notes | Yield (%) (if reported) |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + β-diketone, reflux in ethanol | Classical pyrazole synthesis | Variable |
| Introduction of methylamine group | Nucleophilic substitution or reductive amination | Use of dimethylamine or derivatives | Variable |
| Salt formation | Treatment with HCl in 1,4-dioxane or methanol | Forms dihydrochloride salt, improves stability | Typically high |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the methylamine group or the pyrazole ring. Common reagents and outcomes include:
| Reagent | Conditions | Major Product |
|---|---|---|
| Potassium permanganate | Acidic aqueous solution | Pyrazole carboxylic acids |
| Hydrogen peroxide | Aqueous medium, ambient temperature | Oxidized pyrazole derivatives with ketone or aldehyde functionalities |
For example, oxidation with KMnO₄ in acidic conditions converts the methylamine group into a carboxylic acid, yielding pyrazole-4-carboxylic acid derivatives. These products are valuable intermediates in synthesizing pharmaceuticals and agrochemicals.
Reduction Reactions
Reduction targets the amine moiety or unsaturated bonds within the pyrazole ring:
| Reagent | Conditions | Major Product |
|---|---|---|
| Sodium borohydride | Methanol, 0–5°C | Hydroxylamine derivatives |
| Lithium aluminum hydride | Tetrahydrofuran (THF), reflux | Fully reduced amine compounds |
Sodium borohydride selectively reduces imine intermediates formed during derivatization, while LiAlH₄ achieves complete reduction of the amine group to primary alcohols. These reactions are critical for modifying the compound’s solubility and bioavailability.
Substitution Reactions
The compound participates in nucleophilic substitution (SN) and electrophilic aromatic substitution (EAS):
Nucleophilic Substitution
| Reagent | Conditions | Major Product |
|---|---|---|
| Alkyl halides | Basic conditions (e.g., NaOH) | N-alkylated pyrazole derivatives |
| Thiols | Acidic or neutral pH | Thioether-linked pyrazole compounds |
The methylamine group acts as a nucleophile, enabling alkylation or arylation to form N-substituted derivatives.
Electrophilic Aromatic Substitution
| Reagent | Conditions | Major Product |
|---|---|---|
| Nitrating agents | Concentrated H₂SO₄, HNO₃ | Nitro-substituted pyrazole derivatives |
| Halogens (Cl₂, Br₂) | Lewis acid catalysts (FeCl₃) | Halogenated pyrazole analogs |
Electrophilic substitution occurs preferentially at the pyrazole ring’s 3- and 5-positions, introducing functional groups that enhance electronic properties.
Complexation Reactions
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Co(II), Zn(II) | Bidentate (N,N-donor) | Catalysts for polymerization reactions |
| Cu(II) | Tridentate | Antimicrobial agents |
These complexes exhibit unique catalytic and biological activities, such as accelerating lactide polymerization or inhibiting bacterial growth.
Industrial and Pharmacological Relevance
Scientific Research Applications
Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyrazole derivatives.
Biology: The compound has potential biological activities, including antileishmanial and antimalarial effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like protein kinases, which play crucial roles in cell signaling pathways . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Table 1: Structural and Chemical Comparison
Notes:
- The similarity index (0.93) for N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride reflects structural isomerism, where methylation occurs at the pyrazole N1 instead of the amine group.
- Branched amines, as in methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride, may alter steric hindrance and bioavailability compared to linear chains.
Physicochemical and Functional Differences
- Solubility: Dihydrochloride salts generally exhibit higher water solubility than monohydrochlorides, advantageous for in vitro assays.
- Stability : Compounds with electron-withdrawing groups (e.g., difluoromethyl in CAS N/A) may show enhanced metabolic stability.
- Applications :
- Agrochemicals : Difluoromethyl-substituted pyrazoles (e.g., 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride) are prioritized for fungicidal activity.
- Pharmaceuticals : Tetrahydropyrimidine-linked pyrazoles (, Item 1) may target neurological receptors due to structural resemblance to piperazine derivatives.
Biological Activity
Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a dimethylamino group. The dihydrochloride form enhances solubility and stability in aqueous solutions, making it suitable for biological studies. Its chemical reactivity is primarily attributed to the nucleophilic nature of the amine group, allowing it to participate in various biochemical reactions.
The biological activity of this compound is linked to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor in several biochemical pathways .
- Anticancer Activity : It exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
- Anti-inflammatory Properties : Research suggests that it may possess anti-inflammatory effects, contributing to its therapeutic potential .
Anticancer Properties
This compound has shown promising results in inhibiting the growth of several cancer cell lines. Here are some notable findings:
These results indicate that the compound may serve as a viable candidate for further development in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may exhibit similar effects .
Case Studies
- Optimization of Pyrazole Compounds : A study conducted by Bouabdallah et al. highlighted the synthesis of pyrazole derivatives that exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines. The derivatives showed IC50 values comparable to established anticancer drugs, supporting the potential of pyrazole compounds in cancer therapy .
- Antibiotic Adjuvants : Research published in Nature explored the use of pyrazole compounds as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains . This indicates a broader application for this compound beyond anticancer properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via reductive amination using dimethylamine and 1H-pyrazole-4-carbaldehyde, followed by dihydrochloride salt formation. Reaction efficiency depends on solvent choice (e.g., methanol or ethanol for solubility) and temperature control (40–60°C). Catalytic hydrogenation or sodium cyanoborohydride can enhance yield . Purity optimization requires post-synthesis recrystallization in ethanol/ether mixtures .
- Data Contradictions : Conflicting reports on reaction times (6–24 hours) suggest varying catalyst activity or substrate ratios; kinetic monitoring via TLC or HPLC is advised .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to confirm substitution patterns and amine protonation.
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment (>95% target).
- Mass spectrometry (ESI+) to verify molecular ion peaks (C₆H₁₂N₃⁺·2Cl⁻, m/z 154.1 + 70.9) .
- Challenges : Dihydrochloride salts may exhibit hygroscopicity, requiring anhydrous handling during analysis .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodology : The compound is highly soluble in polar solvents (water, methanol, DMSO) but unstable in basic aqueous conditions (pH >8). Stability assays should include:
- pH titration to assess decomposition thresholds.
- UV-Vis spectroscopy (λ = 260–280 nm) to monitor degradation products .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in protonation states or salt forms?
- Methodology : Single-crystal X-ray diffraction using SHELXL (via SHELX suite) is critical for unambiguous determination of the dihydrochloride structure. Key steps:
- Crystal growth : Slow evaporation from ethanol/water (1:1).
- Refinement : Anisotropic displacement parameters for Cl⁻ ions and hydrogen-bonding networks .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Methodology :
- Purity standardization : Use orthogonal methods (HPLC, Karl Fischer titration) to control water content (<1%) and ionic impurities.
- Bioactivity normalization : Pre-screen batches via in vitro receptor-binding assays (e.g., histamine receptor subtypes) to correlate potency with purity .
Q. How can computational modeling predict interactions with biological targets?
- Methodology :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to histamine H₃/H₄ receptors. Protonated amines form salt bridges with Asp³.³² residues.
- MD simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes (100 ns trajectories) .
Contradictions and Resolutions
Q. Why do crystallographic data sometimes conflict with NMR-based structural assignments?
- Resolution : Crystallography captures solid-state conformations, while NMR reflects solution dynamics. For example, pyrazole ring puckering in crystals vs. planar geometry in solution. Use variable-temperature NMR to probe conformational flexibility .
Q. How should researchers address discrepancies in reported pharmacological potencies?
- Resolution : Variability may stem from differences in cell lines (e.g., HEK293 vs. CHO) or assay buffers. Standardize protocols (e.g., FLIPR Calcium Assay with H₃R-transfected cells) and include reference agonists (e.g., immepip) as controls .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
